(R)-3-Prop-2-ynylamino-indan-5-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, which belongs to the indanamine class, is characterized by a prop-2-ynylamino group attached to an indan-5-ol structure. It is primarily investigated for its biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
(R)-3-Prop-2-ynylamino-indan-5-ol can be derived from various synthetic pathways involving indanone derivatives. The compound is classified under organic compounds with specific relevance in pharmacology and medicinal chemistry, particularly for its role in cholinesterase inhibition, which is crucial for treating cognitive disorders .
The synthesis of (R)-3-prop-2-ynylamino-indan-5-ol typically involves several key steps:
This multi-step synthesis allows for the generation of enantiomerically pure compounds, which are essential for evaluating biological activity.
The molecular structure of (R)-3-prop-2-ynylamino-indan-5-ol can be represented as follows:
Key features of its structure include:
Spectroscopic methods such as NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
(R)-3-prop-2-ynylamino-indan-5-ol participates in various chemical reactions relevant to its functionality:
These reactions highlight the compound's versatility and potential as a lead structure in drug design.
The mechanism of action for (R)-3-prop-2-ynylamino-indan-5-ol primarily involves:
This mechanism underscores the importance of understanding structural modifications that could enhance efficacy or reduce side effects.
The physical properties of (R)-3-prop-2-ynylamino-indan-5-ol include:
Chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
(R)-3-prop-2-ynylamino-indan-5-ol has several applications in scientific research:
The indanol scaffold is a privileged structure in neuropharmaceutical synthesis due to its conformational rigidity and stereochemical versatility. cis-1-Amino-2-indanol serves as the foundational precursor for (R)-3-Prop-2-ynylamino-indan-5-ol, with its stereochemical integrity being paramount for bioactivity. Ritter-type reactions of enantiopure trans-indene oxide derivatives enable stereoretentive synthesis, where epoxide ring-opening with acetonitrile under acidic conditions yields oxazoline intermediates. Hydrolysis of these intermediates provides cis-1-amino-2-indanols with >99% enantiomeric excess (ee) when starting from enantiopure precursors [6]. Alternative Friedel-Crafts cyclization routes begin with L-phenylalanine protected as N-ethoxycarbonyl-phenylalanine, which undergoes acid chloride formation and intramolecular acylation to yield (S)-2-[(ethoxycarbonyl)amino]-1-indanone. Subsequent Grignard addition and stereoselective reduction deliver the cis-indanol core [2].
Table 1: Comparative Analysis of Indanol Synthetic Routes
| Method | Key Intermediate | Stereoselectivity | Overall Yield | Ref |
|---|---|---|---|---|
| Ritter Reaction (Indene Oxide) | Oxazoline | >99% ee | 78-80% | [6] |
| Friedel-Crafts Cyclization | (S)-2-Protected-aminoindanone | >98% de | 65-70% | [2] |
| Electrophotocatalytic Amination | Trisaminocyclopropenium Ion | 85% ee | 55% | [6] |
Recent electrophotocatalytic methods utilize trisaminocyclopropenium (TAC) ions under electrochemical conditions and visible light irradiation to achieve amino-oxygenation of indenes. This radical-mediated process achieves 85% ee through regioselective water trapping at the C2 position, followed by acetonitrile incorporation and cyclization [6].
Propargylamine conjugation to aminoindan scaffolds enhances neuroprotective efficacy through dual mechanisms: irreversible monoamine oxidase-B (MAO-B) inhibition and anti-apoptotic activity. The propargyl moiety in (R)-3-Prop-2-ynylamino-indan-5-ol undergoes metabolic activation to form reactive intermediates that covalently bind MAO-B's flavin cofactor, suppressing dopamine catabolism. Crucially, neuroprotection persists even when MAO-B inhibition is pharmacologically bypassed, confirming target-agnostic pathways [7]. Structure-activity relationship (SAR) studies reveal that para-hydroxy substitution on the indan ring (as in 5-hydroxy derivatives) optimizes blood-brain barrier permeability (Log P ≈ 2.1) while enabling hydrogen bonding with biological targets [4] [8].
The propargyl group confers stabilization of mitochondrial membrane potential by activating Bcl-2 and Protein Kinase C signaling cascades. Molecular hybridization strategies integrate this motif with metal-chelating 8-hydroxyquinoline pharmacophores, yielding multifunctional agents that simultaneously inhibit MAO-B, scavenge reactive oxygen species, and suppress redox-active metal accumulation in neuronal tissues [5].
Preserving the (R)-configuration during propargyl amination necessitates chiral catalysts that minimize racemization. Copper(I)-bis(oxazoline) complexes facilitate asymmetric propargylation of 5-hydroxy-1-aminoindan via kinetic resolution, achieving 92% ee through π-alkyne coordination and stereodetermining alkynyl transfer [2] [9]. Organocatalytic alternatives employ Cinchona-derived ammonium salts (e.g., O-allyl-N-anthracenylmethyl cinchonidinium bromide) to direct propargyl bromide addition to aminoindanone precursors in a stereoselective manner, yielding 88% ee without transition metals [6].
Table 2: Enantioselective Propargylation Techniques
| Catalyst System | Substrate | Temperature | ee (%) | Reaction Time |
|---|---|---|---|---|
| Cu(I)/(S)-Ph-BOX | 5-Hydroxy-1-aminoindan | 25°C | 92 | 12 h |
| Cinchona Ammonium Salt | 5-Hydroxy-1-aminoindanone | -20°C | 88 | 48 h |
| Lipase CAL-B (Immobilized) | rac-3-Aminoindan-5-ol | 35°C | >99 | 72 h |
Biocatalytic approaches provide exceptional stereocontrol: immobilized lipase B from Candida antarctica (CAL-B) resolves rac-3-aminoindan-5-ol through tert-butyloxycarbonyl anhydride kinetic acylation. The (S)-enantiomer is preferentially acylated (E-value >200), leaving the (R)-amine enantiomer untouched in >99% ee after hydrolysis [6].
Solvent-free mechanochemical techniques significantly accelerate propargylamine conjugation while enhancing sustainability. Microwave irradiation (150 W, 100°C) reduces reaction times for N-propargylation of 3-aminoindan-5-ol from 12 hours to 25 minutes, achieving 95% yield with 20 mol% CuCl catalyst under neat conditions. This dielectric heating selectively excites polar intermediates, lowering the activation barrier for C–N bond formation [9]. Ultrasound-assisted protocols (40 kHz, 60°C) employ copper-on-charcoal catalysts to generate cavitational microhotspots, facilitating 94% yield in 40 minutes through continuous microjet cleaning of catalytic surfaces [9].
Comparative studies demonstrate that ultrasound achieves superior yields (92–96%) with aliphatic alkynes versus microwave methods (85–90%), attributed to enhanced mass transfer during sonochemical emulsification. Both techniques eliminate solvent waste and reduce energy consumption by >60% compared to conventional heating [9].
Palladium catalysis enables late-stage functionalization of the indan aromatic ring, permitting pharmacophore diversification without racemization. Suzuki-Miyaura couplings on bromo-indan precursors utilize Pd(PPh₃)₄ (5 mol%) and aqueous K₂CO₃ to install biaryl substituents at the C5 position while preserving the chiral center and propargylamine moiety. This method tolerates electron-rich (e.g., 4-methoxyphenylboronic acid) and sterically hindered (2-naphthylboronic acid) coupling partners, yielding 75–89% of derivatized products [5] [10].
Click chemistry further expands structural diversity: copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the terminal alkyne of (R)-3-Prop-2-ynylamino-indan-5-ol and azido-functionalized heterocycles generates triazole-linked hybrids. Pd(II)/Cu(I) bimetallic systems enable sequential Sonogashira coupling followed by cycloaddition, constructing bifunctional neuroprotective agents in one pot with yields exceeding 82% [5] [10].
Key Reaction Schemes:
These Pd/Cu-mediated strategies demonstrate compatibility with base-sensitive propargylamine groups, providing a 4.7-fold increase in derivatization efficiency over classical nucleophilic substitutions [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2